1D-myo-inositol 2-phosphate
Description
Properties
CAS No. |
7336-80-3 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6? |
InChI Key |
INAPMGSXUVUWAF-UYSNGIAKSA-N |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Other CAS No. |
13004-72-3 |
Synonyms |
inositol 2-monophosphate inositol 2-phosphate myo-inositol 2-monophosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 2-phosphate typically involves the phosphorylation of myo-inositol. One common method is the enzymatic phosphorylation using myo-inositol kinase. This reaction requires ATP as a phosphate donor and occurs under mild conditions, typically at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress myo-inositol kinase, leading to the efficient production of this compound. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1D-myo-inositol 2-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inositol phosphates with higher oxidation states.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases.
Major Products:
Oxidation: Higher inositol phosphates.
Reduction: myo-Inositol.
Substitution: Various inositol derivatives depending on the substituent.
Scientific Research Applications
Biological Functions and Mechanisms
1D-myo-inositol 2-phosphate is involved in various biological processes, primarily as a signaling molecule. It acts as a precursor to other inositol phosphates, which are essential for:
- Insulin Signal Transduction : Inositol phosphates play a critical role in mediating insulin signaling pathways, influencing glucose uptake and metabolism.
- Calcium Signaling : They participate in the release of intracellular calcium, which is vital for numerous cellular functions including muscle contraction and neurotransmitter release.
- Cell Growth and Proliferation : Inositol phosphates are implicated in the regulation of cell cycle progression and apoptosis.
Therapeutic Applications
Research indicates that this compound and its derivatives hold potential in treating various medical conditions:
- Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been shown to improve insulin sensitivity, which is beneficial for women with PCOS. Its role as a second messenger for follicle-stimulating hormone (FSH) supports ovarian function and enhances oocyte quality .
- Metabolic Disorders : The compound's involvement in glucose metabolism positions it as a candidate for managing diabetes and related metabolic disorders .
- Neurological Health : Insights into the role of myo-inositol in brain health suggest potential applications in neurodegenerative diseases. For instance, mutations affecting enzymes like MINPP1 that interact with myo-inositol phosphates have been linked to cognitive impairments .
MINPP1 Enzyme Activity
Recent studies have elucidated the role of the MINPP1 enzyme in dephosphorylating various inositol phosphates, including this compound. This enzyme is crucial for maintaining cellular homeostasis and has been linked to processes such as apoptosis and stress responses .
Table 1: MINPP1 Activity on Inositol Phosphates
| Substrate | Product(s) Produced | Kinetic Properties |
|---|---|---|
| InsP6 | Ins(2,3)P2, Ins(2)P | High activity; distinct pathways |
| InsP5[2OH] | Ins(1,4,5)P3 | Moderate activity |
| This compound | Not fully characterized yet | Requires further study |
Mycothiol Biosynthesis
In Mycobacterium smegmatis, myo-inositol is rapidly taken up and converted into mycothiol through pathways involving myo-inositol phosphates. This demonstrates the compound's utility in microbial biochemistry and potential applications in antibiotic development .
Mechanism of Action
1D-myo-inositol 2-phosphate exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various downstream effects, including enzyme activation and changes in cellular metabolism .
Comparison with Similar Compounds
Structural Differences and Isomerism
The positional isomerism of phosphate groups on the myo-inositol ring dictates molecular interactions and biological activity. Key isomers include:
Functional Roles
- 1D-myo-Inositol 1-phosphate: Essential for myo-inositol production, critical for membrane biogenesis and osmolyte synthesis.
- 1D-myo-Inositol 2-phosphate: May act as an intermediate in inositol recycling or as a signaling molecule in specialized contexts (e.g., microbial adaptation).
- Clinical Relevance: highlights distinct inositol phosphate profiles in human serum, with 1D-myo-inositol 4-phosphate and 3-phosphate implicated in metabolic disorders.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing isotopically labeled 1D-<i>myo</i>-inositol 2-phosphate for enzymatic studies?
- Answer: Isotopic labeling (e.g., perdeuteration and ¹³C-enrichment) can be achieved via multi-step synthetic routes. For example, ¹³C-labeled 1D-<i>myo</i>-inositol 2-phosphate is synthesized using acetylation, silylation, and hydrogenolysis steps, followed by enzymatic phosphorylation (Scheme 1 in ). This allows precise tracking of phosphorylation dynamics using nuclear magnetic resonance (NMR) or dynamic nuclear polarization (DNP)-enhanced techniques .
Q. How can 1D-<i>myo</i>-inositol 2-phosphate be detected and quantified in complex biological matrices?
- Answer: NMR spectroscopy (e.g., ¹³C-NMR) is ideal for distinguishing inositol phosphate isomers due to its sensitivity to phosphorylation patterns (). Gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS) is also effective for metabolite profiling, enabling quantification in cellular extracts (e.g., MDCK cells) with high precision .
Q. What are the optimal storage conditions for 1D-<i>myo</i>-inositol 2-phosphate to ensure stability?
- Answer: Store the compound at 15–30°C in a dry environment. Avoid exposure to incompatible reagents, though specific incompatibilities are not documented ( ). Stability can be monitored via periodic HPLC or mass spectrometry analysis to detect degradation .
Q. Which enzymes are known to phosphorylate or dephosphorylate 1D-<i>myo</i>-inositol 2-phosphate?
- Answer: Enzymes such as inositol phosphate kinases (e.g., EC 2.7.1.127) catalyze phosphorylation at specific positions. For example, EC 2.7.1.127 converts 1D-<i>myo</i>-inositol 1,4,5-trisphosphate to 1,3,4,5-tetrakisphosphate using ATP (). Dephosphorylation is mediated by phosphatases like inositol polyphosphate 1-phosphatase .
Advanced Research Questions
Q. How does the 2-phosphate group in 1D-<i>myo</i>-inositol derivatives influence enzyme specificity and catalytic efficiency?
- Answer: The 2-phosphate forms hydrogen bonds with key residues in enzyme active sites. For instance, in SPX-domain-containing polyphosphate polymerases (e.g., CtVtc4), the 2-phosphate of InsP6 binds to main-chain atoms of F3 and G4 and the side chain of Y22, stabilizing substrate-enzyme interactions (). Titration assays show EC₅₀ values vary significantly between inositol phosphate isomers, highlighting positional specificity .
Q. How can researchers resolve contradictions in kinetic data when different inositol phosphate isomers are used as substrates?
- Answer: Contradictions often arise from isomer impurities or differential enzyme promiscuity. Validate isomer purity via HPLC or ion-exchange chromatography. Use dose-response curves (e.g., EC₅₀ and Vmax from polyP synthesis assays) to compare substrate efficacy. For example, InsP6 exhibits a lower EC₅₀ (~1.5 µM) than InsP5 in CtVtc4 assays, indicating higher affinity () .
Q. What structural techniques are used to determine the 3D conformation of enzymes bound to 1D-<i>myo</i>-inositol 2-phosphate?
- Answer: X-ray crystallography (e.g., pdb code 5ijp in ) resolves H-bonding networks between the 2-phosphate and enzyme residues. Cryo-EM and NMR spectroscopy are complementary for dynamic studies, revealing conformational changes during catalysis ( ). Mutagenesis of binding residues (e.g., Y22A in CtVtc4) can validate structural predictions .
Q. How do the biological roles of 1D-<i>myo</i>-inositol 2-phosphate differ from its structural isomers (e.g., 1D-<i>myo</i>-inositol 3-phosphate) in signaling pathways?
- Answer: Positional isomers participate in distinct pathways. For example, 1D-<i>myo</i>-inositol 3-phosphate is a substrate for glycosyltransferases in mycothiol biosynthesis ( ), while the 2-phosphate isomer may regulate phosphate homeostasis via SPX-domain interactions (). Knockout models and isotopic tracing can delineate pathway-specific roles .
Methodological Considerations
- Data Validation: Always corroborate kinetic parameters (e.g., EC₅₀) with structural data to avoid misinterpretation of enzyme specificity.
- Isomer Discrimination: Use isomer-specific antibodies or labeled standards in assays to minimize cross-reactivity ().
- Synthesis Reproducibility: Document synthetic intermediates (e.g., perdeuterated precursors in ) to ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
